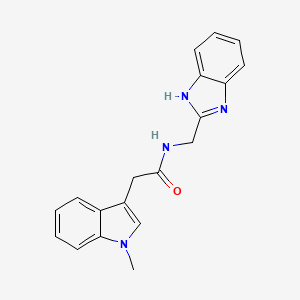![molecular formula C19H30N2O5S B11131779 N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11131779.png)
N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.
Attachment of the Ethoxypropyl Group: The ethoxypropyl group is attached through an alkylation reaction, where an appropriate alkyl halide reacts with the piperidine derivative.
Final Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the ethoxypropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include sulfides and thiols.
Substitution: Products vary depending on the nucleophile used, leading to different substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it may be used to study the interactions of piperidine derivatives with biological targets such as enzymes and receptors. Its structural features make it a candidate for investigating biological pathways and processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, and this compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for modifications that can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group may play a role in binding to active sites, while the piperidine ring can influence the compound’s overall conformation and reactivity. The ethoxypropyl and methoxy groups may contribute to the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxypropyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide
- N-(3-ethoxypropyl)-1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxamide
- N-(3-ethoxypropyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide
Uniqueness
N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This combination of functional groups may result in distinct chemical behavior and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H30N2O5S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H30N2O5S/c1-4-26-12-6-10-20-19(22)16-7-5-11-21(14-16)27(23,24)17-8-9-18(25-3)15(2)13-17/h8-9,13,16H,4-7,10-12,14H2,1-3H3,(H,20,22) |
InChI Key |
GVGWYLQLOOVWCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide](/img/structure/B11131698.png)
![7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131699.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11131712.png)

![2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole](/img/structure/B11131735.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B11131737.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131742.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131755.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131763.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131769.png)
![5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11131772.png)
![7-Fluoro-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131774.png)
![2-(4-methylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131775.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131787.png)
